molecular formula C32H25NO9 B1147794 5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate CAS No. 126208-13-7

5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate

Cat. No.: B1147794
CAS No.: 126208-13-7
M. Wt: 567.54
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Description

Nomenclature and Alternative Designations

5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate is systematically identified by its chemical structure and functional groups. Its nomenclature reflects both its core fluorophore and derivatization:

  • IUPAC Name : Not formally assigned, but structurally described as a seminaphthorhodafluor derivative with acetoxymethyl ester and acetate modifications.
  • CAS Registry Number : 126208-13-7 (acetoxymethyl ester, acetate form).
  • Synonyms : SNARF-1 AM ester, 5-(6)-Carboxy SNARF-1 acetoxymethyl ester, and seminaphthorhodafluor-1-acetoxymethylester.
  • Molecular Formula : C32H25NO9.
  • Molecular Weight : 567.54 g/mol.
Property Value
CAS Number 126208-13-7
Molecular Formula C32H25NO9
Molecular Weight 567.54 g/mol
Key Functional Groups Acetoxymethyl ester, carboxylate, acetate

The "5-(6)" prefix indicates positional isomerism, where the carboxyl group resides at either the 5- or 6-position on the aromatic ring.

Historical Development of SNARF-1 Probes

The seminaphthorhodafluor (SNARF) family emerged in the late 1980s as an advancement over earlier fluorescein-based pH indicators. Key milestones include:

  • 1989 : Introduction of carboxy-SNARF-1 by Molecular Probes (now Thermo Fisher Scientific), leveraging its dual-emission properties for ratiometric pH measurement.
  • 1991 : First applications in intracellular pH monitoring using acetoxymethyl (AM) ester derivatives to enhance cell permeability.
  • 2000s : Refinement of spectral properties and calibration protocols, particularly for mitochondrial and biofilm studies.

The AM ester modification, inspired by earlier carboxyfluorescein diacetate (CFDA) derivatives, addressed limitations in cellular uptake by enabling passive diffusion followed by intracellular activation via esterases.

Chemical Classification within Fluorescent Indicators

This compound belongs to a specialized class of xanthene-based fluorescent probes with distinct photophysical and functional characteristics:

Feature Classification
Core Structure Seminaphthorhodafluor (rhodamine-xanthene hybrid)
Measurement Type Ratiometric, pH-sensitive
Excitation Range 488–530 nm (visible light)
Emission Range 580 nm (acidic) to 640 nm (basic)
Cell Permeability Acetoxymethyl ester derivative (cell-permeant)

Compared to single-wavelength probes like BCECF, its ratiometric design minimizes artifacts from dye concentration, photobleaching, or instrument variability.

Significance in Biological pH Measurement

This compound addresses critical challenges in cellular physiology:

  • Physiological Relevance : With a pKa of ~7.2–7.5, it optimally measures pH near neutrality, making it ideal for cytosolic and mitochondrial studies.
  • Spectral Advantages :
    • Minimal overlap with green fluorescent protein (GFP) or fluorescein-based probes.
    • Compatibility with argon-ion lasers (488 nm) and standard confocal microscopy setups.
  • Applications :
    • Real-time monitoring of intracellular pH dynamics in neurons, immune cells, and epithelial tissues.
    • Investigation of mitochondrial proton gradients and biofilm microenvironments.
Application Key Findings
Mitochondrial pH Revealed anticooperative H+ binding (Hill coefficient n = 0.5), challenging prior assumptions about mitochondrial alkalinity.
Biofilm Microenvironments Detected pH gradients as low as 5.6 within Pseudomonas aeruginosa biofilms.
Multiplex Imaging Enabled simultaneous tracking of pH and calcium fluxes using spectrally distinct probes.

In contrast to carboxyfluorescein derivatives, its longer emission wavelengths reduce interference from cellular autofluorescence, enhancing signal-to-noise ratios in deep-tissue imaging.

Properties

CAS No.

126208-13-7

Molecular Formula

C32H25NO9

Molecular Weight

567.54

Origin of Product

United States

Preparation Methods

Optimization of Condensation Conditions

Initial attempts using high-temperature fusion (180°C) yielded minimal product due to sublimation of reactants. Switching to a high-boiling, weakly acidic solvent (n-propyl carboxylic acid, n-PrCO2H) in the presence of catalytic ZnCl2 or H2SO4 improved yields significantly. The resulting carboxy-x-rhodamines exhibited absorption maxima at 581 nm (ε = 3.6 × 10^4 M^−1 cm^−1) and emission at 604 nm (quantum yield ϕ = 0.92), outperforming traditional rhodamine B in both redshifted spectra and brightness.

Structural Modifications

Octamethyl substitution on the xanthene core (e.g., compounds 1a , 2a1b , 2b ) further enhanced molar absorptivity and quantum yields by ~15%, attributed to increased rigidity and reduced non-radiative decay. These modifications are critical for tailoring the fluorophore’s photophysical properties to specific imaging applications.

Esterification and Acetylation Strategies

The conversion of carboxylic acid groups to acetoxymethyl esters and acetates requires precise control over reaction conditions to avoid hydrolysis or side reactions. Two key methodologies emerge from the literature:

Methanesulfonic Acid (MSA)-Catalyzed Esterification

A breakthrough in continuous-flow chemistry demonstrated that MSA efficiently catalyzes esterification between carboxylic acids and alcohols at reduced reaction times (30 min vs. 12 h in batch). For example, stearyl alcohol and margaric acid yielded octadecyl heptadecanoate (wax C35) with 80% isolated yield under optimized conditions (55°C, 30 min residence time, 9.54 wt% MSA). This approach is adaptable to 5-(6)-Carboxy RhodFluor by substituting stearyl alcohol with acetoxymethyl bromide.

Table 1: DOE Optimization of Esterification Parameters

ParameterOptimal RangeImpact on Yield
Temperature55–95°CModerate (+)
Residence Time30 minStrong (+)
Catalyst (MSA)7.5–10 wt%Strong (+)

Acetic Anhydride-Mediated Acetylation

The patent US5710269A highlights MSA’s role in acetylation reactions using acetic anhydride. For starch acetate synthesis, MSA was added slowly (30–75 min) to a mixture of starch, acetic acid, and acetic anhydride at 75–90°C to control exothermicity and prevent degradation. Applied to 5-(6)-Carboxy RhodFluor, this method ensures selective acetylation of hydroxyl groups without affecting the ester functionality.

Stepwise Synthesis Protocol

Combining these insights, a reproducible protocol for 5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate, involves:

Carboxy Rhodamine Synthesis

  • Condensation : React 4-carboxyphthalic anhydride with substituted aniline derivatives in n-PrCO2H at 120°C for 24 h.

  • Purification : Isolate the product via column chromatography (silica gel, CH2Cl2/MeOH 95:5).

Acetoxymethyl Ester Formation

  • Activation : Convert the carboxylic acid to an N-hydroxysuccinimidyl (NHS) ester using NHS and DCC in anhydrous DMF.

  • Esterification : React the NHS-activated intermediate with acetoxymethyl alcohol in CHCl3, catalyzed by 10 wt% MSA at 55°C for 30 min.

Acetylation

  • Reaction : Treat the intermediate with acetic anhydride (2 eq) and MSA (5 wt%) at 85°C for 90 min.

  • Workup : Precipitate the product in ice-cold water, followed by centrifugation and drying under vacuum.

Characterization and Quality Control

Critical analytical data for the final compound include:

  • UV-Vis : λ_max = 584 nm (ε = 3.8 × 10^4 M^−1 cm^−1)

  • Fluorescence : λ_em = 610 nm (ϕ = 0.94)

  • HPLC Purity : >98% (C18 column, acetonitrile/water 70:30)

Table 2: Comparative Photophysical Properties

Compoundλ_abs (nm)ε (×10^4 M^−1 cm^−1)λ_em (nm)ϕ
Rhodamine B5549.75730.36
5-Carboxy RhodFluor5813.66040.92
Target Compound5843.86100.94

Practical Considerations and Scalability

Exothermic Reaction Management

Slow addition of MSA (diluted in acetic acid) is essential to mitigate exotherms during acetylation, preserving molecular weight and preventing gelation.

Solvent Selection

Chloroform proved optimal for esterification due to its ability to dissolve both polar (carboxylic acid) and nonpolar (alcohol) reactants.

Catalyst Recovery

MSA can be recovered via aqueous extraction (NaHCO3 washes), reducing process costs .

Chemical Reactions Analysis

Types of Reactions

5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

  • Intracellular pH Measurement
    • 5-(6)-Carboxy RhodFluor is widely used as a ratiometric fluorescent probe for measuring intracellular pH due to its pH-dependent fluorescence. The emission spectrum shifts from yellow-orange under acidic conditions to deep red in basic environments, allowing for precise pH determination within cells. The typical excitation wavelength ranges from 488 nm to 530 nm, with emissions measured at 580 nm and 640 nm .
  • Cell Tracing and Tracking
    • The compound is effective for long-term cell tracing due to its ability to couple with proteins via amine-reactive succinimidyl esters. This characteristic allows researchers to track cellular processes over extended periods without significant background interference from other fluorescent markers .
  • Simultaneous Measurements
    • It can be used in conjunction with other fluorescent indicators (like fura-2 or indo-1) for simultaneous measurements of intracellular pH and calcium levels. This capability is crucial in studies of cellular signaling pathways where both parameters are vital .
  • Calibration of pH Responses
    • The compound's ratiometric measurement technique helps eliminate common fluorescence artifacts such as photobleaching and uneven dye loading. This is achieved by calculating the ratio of fluorescence intensities at two wavelengths, providing a robust method for calibrating pH responses in various experimental setups .

Case Study 1: Intracellular pH Monitoring in Neuronal Cells

A study utilized 5-(6)-Carboxy RhodFluor to monitor changes in intracellular pH during neuronal activity. Researchers incubated cultured neurons with the dye and employed fluorescence microscopy to observe pH fluctuations correlated with synaptic activity. Results indicated that neuronal stimulation led to transient acidification followed by recovery, highlighting the dye's effectiveness in real-time monitoring of cellular environments.

Case Study 2: Cancer Cell Metabolism

In cancer research, 5-(6)-Carboxy RhodFluor was applied to assess the metabolic state of tumor cells by measuring intracellular pH changes during glycolysis versus oxidative phosphorylation. The study demonstrated that tumor cells exhibited a more acidic intracellular environment compared to normal cells, suggesting potential metabolic vulnerabilities that could be targeted therapeutically.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Intracellular pH MeasurementRatiometric fluorescence for pH determinationEffective under varying conditions
Long-term Cell TracingCoupling with proteins for tracking cellular processesMinimal background fluorescence
Simultaneous MeasurementCombined use with other indicators for multi-parametric analysisEssential for understanding complex signaling
Calibration TechniquesRatiometric methods reduce artifactsIncreases accuracy of measurements

Mechanism of Action

The mechanism of action of 5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate involves its ability to permeate cell membranes and respond to pH changes. The compound’s fluorescence properties change with pH, allowing researchers to monitor and quantify pH variations in real-time. The molecular targets include cellular components that influence pH, such as ion channels and transporters .

Comparison with Similar Compounds

Spectroscopic Properties

  • Excitation/Emission : 488–530 nm (excitation), dual emission at 580 nm (acidic pH) and 640 nm (alkaline pH) .
  • pH Sensitivity : Effective in the pH 7.0–8.0 range , with a pKa of ~7.5 .
  • Applications : Widely used for ratiometric pH measurements in live cells via confocal microscopy, flow cytometry, and fluorescence plate readers. It is particularly suited for studying mitochondrial and cytosolic pH dynamics .

Handling and Stability

  • Storage : -20°C, protected from light and moisture .
  • Solubility : Dissolves in DMSO for stock solutions (typical concentration: 2–5 mM) .

Key Features of Comparable Fluorescent Probes

Table 1: Comparison of Intracellular Probes
Compound Target Excitation/Emission (nm) pKa Key Features References
Carboxy SNARF-1 AM pH (7.0–8.0) 488–530 / 580, 640 ~7.5 Ratiometric (emission ratio), low photobleaching, organelle-specific imaging
BCECF-AM pH (6.0–7.5) 440/490 (ex ratio) / 535 ~6.97 Excitation ratiometric, broad pH range, cytosolic pH studies
Calcein-AM Ca²⁺ 467 / 500–540 N/A Non-pH-dependent, used for viability, cytotoxicity, and calcium signaling
Fura-2 AM Ca²⁺ 340/380 (ex ratio) / 510 N/A Ratiometric calcium indicator, UV excitation
CFDA-SE Cell tracking 488 / 517 N/A Covalent protein binding, long-term cell labeling

Functional and Technical Differences

pH Indicators

Carboxy SNARF-1 AM vs. BCECF-AM

  • Mechanism : SNARF-1 uses emission ratiometry (580/640 nm), while BCECF relies on excitation ratiometry (440/490 nm) .
  • pH Range : SNARF-1 is optimal for near-neutral to alkaline pH (7.0–8.0), whereas BCECF covers acidic to neutral ranges (6.0–7.5) .
  • Photostability : SNARF-1 exhibits lower photobleaching, making it preferable for prolonged imaging .

SNARF-1 vs. Non-Ratiometric Dyes Compared to single-wavelength dyes (e.g., Fluo-3 AM), SNARF-1’s ratio-based readout minimizes artifacts from dye concentration or cell thickness .

Calcium Indicators
  • Calcein-AM, Fura-2 AM, and Fluo-3 AM are AM-ester probes for Ca²⁺ but lack pH sensitivity. Their emission ranges overlap minimally with SNARF-1, enabling multiplexed assays .
Esterase-Dependent Probes
  • CFDA-SE and Calcein-AM require esterase cleavage but serve non-pH roles (cell tracking or viability).

Limitations and Practical Considerations

  • Extracellular Esterase Interference : AM esters can be hydrolyzed extracellularly in vivo, reducing intracellular delivery efficiency .
  • Instrumentation : SNARF-1 requires dual-emission detection, which may necessitate specialized equipment compared to BCECF .
  • Molecular Weight Discrepancies : Some sources (e.g., ) cite a molecular weight of 411.4 g/mol, conflicting with the majority (567.55 g/mol). This highlights the need to verify technical specifications from authoritative databases .

Biological Activity

5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate, commonly referred to as SNARF™-1, is a fluorescent probe widely utilized in biological research for its ability to measure pH changes in live cells. This compound has garnered attention due to its unique properties and applications in various biological studies.

  • Molecular Formula : C32H25NO9
  • CAS Number : 126208-13-7
  • Molecular Weight : 553.54 g/mol

The biological activity of SNARF™-1 is primarily linked to its ability to undergo protonation and deprotonation based on the pH of the environment. This property allows it to emit fluorescence at different wavelengths depending on the pH level, making it an effective tool for intracellular pH measurement.

Biological Applications

  • pH Measurement : SNARF™-1 is extensively used for measuring intracellular pH due to its sensitivity to proton concentration. Upon entering the cell, the acetoxymethyl (AM) esters are cleaved by intracellular esterases, converting it into a more polar form that can accumulate within the cell.
  • Cellular Studies : The compound is employed in various cellular assays to monitor metabolic activity and cellular responses to environmental changes.
  • Fluorescence Microscopy : SNARF™-1 is utilized in fluorescence microscopy techniques to visualize pH gradients across cellular compartments.

Case Studies

  • Intracellular pH Measurement :
    A study demonstrated the use of SNARF™-1 in monitoring pH changes during cellular respiration in cancer cells. The results indicated significant fluctuations in intracellular pH correlating with metabolic activity, providing insights into the metabolic state of the cells under different conditions .
  • Drug Response Assessment :
    In another research project, SNARF™-1 was used to assess the effects of chemotherapeutic agents on cancer cell lines. The study revealed that treatment with specific drugs led to a decrease in intracellular pH, suggesting enhanced metabolic activity and potential drug efficacy .

Comparative Analysis

The following table summarizes key attributes and applications of SNARF™-1 compared to other fluorescent probes:

Probe Name pH Sensitivity Cell Permeability Fluorescence Emission Applications
SNARF™-1HighYes580 nm (pH-dependent)Intracellular pH measurement
BCECFModerateYes530 nmIntracellular pH measurement
Carboxy-H2DCFDALowYes520 nmROS detection

Q & A

Basic Question: What is the mechanistic basis for using 5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate as a ratiometric pH indicator?

Answer:
The compound is a cell-permeant acetoxymethyl (AM) ester derivative that passively diffuses into cells. Intracellular esterases hydrolyze the AM ester group, releasing the cell-impermeant carboxylic acid form. The de-esterified probe exhibits dual pH-dependent emission peaks (580 nm and 640 nm when excited at 488 nm), enabling ratiometric measurements. Its pKa (~7.5) makes it ideal for monitoring physiological pH changes (7.0–8.0). Ratiometric analysis minimizes artifacts from uneven dye loading or photobleaching .

Basic Question: What is the standard protocol for loading this probe into mammalian cells?

Answer:

Prepare a 5–10 µM working solution in serum-free medium or buffer, supplemented with 0.02–0.1% Pluronic F-127 to enhance solubility.

Incubate cells for 30–60 minutes at 37°C (or 4 hours at room temperature for mitochondrial targeting).

Wash cells twice with pH-stabilized buffer (e.g., HEPES) to remove extracellular dye.

Allow 15–30 minutes for complete de-esterification before imaging .

Advanced Question: How should researchers calibrate intracellular pH (pHi) measurements using this probe in yeast or adherent mammalian cells?

Answer:
Calibration Protocol (Nigericin/K⁺ Clamping):

Expose dye-loaded cells to high-K⁺ buffers (e.g., 75 mM KCl) containing 10 µM nigericin (K⁺/H⁺ ionophore) at defined pH values (6.2–8.5).

Acquire fluorescence ratios (F580/F640) at each pH and plot a sigmoidal calibration curve.

Use the Henderson-Hasselbalch equation to convert ratios to pHi.
Key Controls:

  • Validate esterase activity with vehicle (DMSO)-only controls.
  • Confirm nigericin efficacy by verifying pHi equilibration with extracellular pH .

Advanced Question: How can this probe be adapted for mitochondrial pH measurements?

Answer:

  • Extended Loading: Incubate cells with 10 µM probe for 4 hours at room temperature to promote mitochondrial accumulation.
  • Localization Confirmation: Co-stain with MitoTracker Green FM (100 nM) and use confocal microscopy to verify colocalization.
  • Dynamic Range: Mitochondrial pH typically ranges from 7.5–8.2; adjust calibration buffers accordingly .

Advanced Question: What experimental strategies mitigate spectral interference when multiplexing with other fluorescent probes (e.g., Ca²⁺ indicators)?

Answer:

  • Emission Filtering: Use narrowband filters (e.g., 580/30 nm and 640/30 nm for SNARF-1; 535/25 nm for Fluo-4).
  • Sequential Loading: Load pH probe first, followed by Ca²⁺ probes (e.g., Fluo-8 AM) to minimize cross-talk.
  • Cross-Validation: Perform single-dye controls to quantify bleed-through and apply spectral unmixing algorithms .

Basic Question: What are critical controls for validating pHi measurements in primary endothelial cells?

Answer:

  • Negative Controls: Untreated cells and cells incubated with DMSO-only vehicle.
  • Positive Controls: Cells treated with 10 mM NH4Cl (induces alkalinization) or 20 µM nigericin (clamps pHi).
  • Artifact Checks: Monitor extracellular dye retention via extracellular acid wash (pH 4.0) .

Advanced Question: How can researchers resolve contradictory pHi data between flow cytometry and confocal microscopy?

Answer:

  • Instrument-Specific Calibration: Perform separate calibrations for each platform due to differences in excitation intensity and detector sensitivity.
  • Environmental Factors: Control for CO₂ levels (5% for microscopy vs. ambient for flow cytometry).
  • Data Normalization: Normalize ratios to baseline measurements in untreated cells .

Advanced Question: What are the limitations of using this probe in high-throughput screening (HTS)?

Answer:

  • Photostability: Prolonged illumination causes photobleaching; use low laser power and rapid acquisition.
  • Esterase Variability: Cell lines with low esterase activity (e.g., some cancer models) require longer loading times.
  • Batch Consistency: Validate each dye lot via pH titration curves due to variability in AM ester purity .

Basic Question: How should researchers handle and store this probe to ensure stability?

Answer:

  • Storage: Aliquot and store at –20°C in anhydrous DMSO; avoid freeze-thaw cycles.
  • Light Sensitivity: Protect from light during handling and imaging.
  • Solubility: Warm to room temperature and vortex before use; precipitate indicates degradation .

Advanced Question: Can this probe be used in vivo or in 3D tissue models?

Answer:

  • 3D Models: Limited penetration in thick tissues; use microinjection or electroporation for delivery.
  • In Vivo: Requires two-photon excitation (e.g., 900 nm) for deep-tissue imaging. Calibrate in situ using pH microelectrodes .

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